2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid
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Overview
Description
2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under neutral and basic conditions and can be removed under acidic conditions, making it a versatile tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid typically involves the protection of an amine with the BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the BOC group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The BOC-protected amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include the deprotected amine and substituted derivatives of the original compound.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid is used in various scientific research applications:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the synthesis of biologically active molecules where temporary protection of amine groups is required.
Medicine: In the development of pharmaceuticals where the BOC group is used to protect amine functionalities during multi-step synthesis processes.
Industry: In the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism by which 2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid exerts its effects involves the protection of amine groups. The BOC group stabilizes the amine under neutral and basic conditions, preventing unwanted reactions. Upon exposure to acidic conditions, the BOC group is cleaved, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid
- (1R,2S)-1-[[(tert-butoxy)carbonyl]amino]-2-ethenylcyclopropanecarboxylic acid ethyl ester
- 2-Bocamino-cyclopropanecarboxylic acid ethyl ester
Uniqueness
2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid is unique due to its specific structure, which includes a BOC-protected azetidine ring. This structure provides stability and reactivity that are advantageous in various synthetic applications, making it a valuable compound in organic chemistry.
Properties
IUPAC Name |
2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-5-11(12,4)7-8(13)14/h5-7H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDANXTRYTARDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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